Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and reactivity with various biological molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other biochemical pathways .
Comparison with Similar Compounds
Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride can be compared with other similar compounds, such as:
5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the methylamine moiety.
Methyl({[5-(chloromethyl)pyridin-3-yl]methyl})amine: Similar structure with a chloromethyl group instead of a trifluoromethyl group.
N-methylpyridin-3-amine: Lacks the trifluoromethyl group but contains the methylamine moiety.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the methylamine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-12-3-6-2-7(5-13-4-6)8(9,10)11;;/h2,4-5,12H,3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDZQGTRFIYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN=C1)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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